molecular formula C10H20N2O B13241149 (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol

(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol

Cat. No.: B13241149
M. Wt: 184.28 g/mol
InChI Key: LONAPHPWCZPWCF-UWVGGRQHSA-N
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Description

(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol is a chiral piperidine derivative characterized by a hydroxyl group at the C4 position and a cyclopentylamino substituent at the C3 position.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S,4S)-3-(cyclopentylamino)piperidin-4-ol

InChI

InChI=1S/C10H20N2O/c13-10-5-6-11-7-9(10)12-8-3-1-2-4-8/h8-13H,1-7H2/t9-,10-/m0/s1

InChI Key

LONAPHPWCZPWCF-UWVGGRQHSA-N

Isomeric SMILES

C1CCC(C1)N[C@H]2CNCC[C@@H]2O

Canonical SMILES

C1CCC(C1)NC2CNCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and cyclopentylamine.

    Formation of Intermediate: The piperidine ring is functionalized to introduce the amino group at the 3-position and the hydroxyl group at the 4-position.

    Cyclopentylation: The intermediate is then reacted with cyclopentylamine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups.

Scientific Research Applications

(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: Utilized in the synthesis of complex organic molecules.

    Pharmacology: Studied for its potential biological activities and interactions with biological targets.

    Industrial Applications: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Piperidine Core

a) Methyl(isopropyl)amino-substituted analog
  • Compound: (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol
  • Key Differences: Replaces cyclopentylamino with a smaller methyl(isopropyl)amino group.
  • Impact: Reduced steric bulk and lipophilicity compared to the cyclopentylamino variant. Molecular weight (172.27 vs. 184.28) and solubility may differ significantly .
b) 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride
  • Compound : 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride
  • Key Differences: Substitutes C3 cyclopentylamino with a C4 fluorophenyl group.
  • The hydrochloride salt form increases stability for pharmaceutical formulations .
c) 1-Benzyl-3,4-pyrrolidindiol
  • Compound : (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
  • Key Differences : Pyrrolidine core (5-membered ring) instead of piperidine (6-membered) and benzyl substituent.
  • Impact : Smaller ring size alters conformational flexibility, which may affect binding to biological targets. The benzyl group introduces aromaticity, influencing π-π stacking interactions .

Ring Size Variations: Piperidine vs. Pyrrolidine

a) (3S,4S)-4-Methylpyrrolidin-3-ol
  • Compound : (3S,4S)-4-Methylpyrrolidin-3-ol
  • Key Differences : Pyrrolidine core with a methyl group at C4 and hydroxyl at C3.
  • Impact : Reduced molecular weight (101.15 vs. 184.28) and altered hydrogen-bonding capacity due to shorter ring structure. Such differences could affect membrane permeability and metabolic stability .

Functional Group Variations

a) Tosyl-protected analog
  • Compound: (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
  • Key Differences: Tosyl (p-toluenesulfonyl) group at N1 and phenylethylamino substituent.
  • Impact : The tosyl group enhances stability during synthesis but may reduce bioavailability due to increased hydrophobicity .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents LogP* (Predicted)
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol C10H20N2O 184.28 Piperidine Cyclopentylamino (C3), OH (C4) ~1.5
(3S,4S)-3-[Methyl(isopropyl)amino]piperidin-4-ol C9H20N2O 172.27 Piperidine Methyl(isopropyl)amino (C3) ~0.8
4-(4-Fluorophenyl)piperidin-4-ol hydrochloride C11H13FNO·HCl 229.68 Piperidine 4-Fluorophenyl (C4) ~1.2
(3S,4S)-4-Methylpyrrolidin-3-ol C5H11NO 101.15 Pyrrolidine Methyl (C4), OH (C3) ~0.3

*LogP values estimated using fragment-based methods.

Biological Activity

(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol is a compound of significant interest in pharmacology due to its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-4) inhibitor. This section provides an overview of its biological activity, mechanisms of action, and relevant studies.

Overview of Dipeptidyl Peptidase IV Inhibition

DPP-4 is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are responsible for insulin secretion in response to meals. Inhibition of DPP-4 leads to increased levels of these hormones, resulting in improved glycemic control. The compound (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol has been identified as a potential DPP-4 inhibitor, which could be beneficial in treating type 2 diabetes mellitus (T2DM) and related conditions.

The mechanism by which (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol exerts its biological effects primarily involves:

  • Inhibition of DPP-4 Activity : By blocking the action of DPP-4, the compound enhances the levels of incretin hormones such as GLP-1 (glucagon-like peptide-1), which promotes insulin secretion and inhibits glucagon release.
  • Renoprotective Effects : Studies have suggested that DPP-4 inhibitors may also provide protective effects on renal function, particularly in diabetic nephropathy. This is attributed to their ability to modulate inflammatory pathways and improve endothelial function.

Clinical Trials and Efficacy

A study published in the International Journal of Environmental Research and Public Health highlighted the efficacy of DPP-4 inhibitors in managing diabetic nephropathy. The study involved a double-blind randomized controlled trial with linagliptin, another DPP-4 inhibitor, showing significant improvements in urinary albumin excretion after 24 weeks of treatment . While not directly involving (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol, these findings support the therapeutic potential of DPP-4 inhibition.

Comparative Biological Activity

The biological activity of (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol can be compared with other known DPP-4 inhibitors:

Compound NameMechanismClinical ApplicationReference
LinagliptinDPP-4 InhibitionType 2 Diabetes Mellitus
SitagliptinDPP-4 InhibitionType 2 Diabetes Mellitus
(3S,4S)-3-(Cyclopentylamino)piperidin-4-olPotential DPP-4 InhibitionInvestigational for T2DMCurrent Study

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